Floramanoside D

Aldose Reductase Diabetic Complications Enzyme Inhibition

Researchers face potency variability among floramanoside analogs-Floramanoside A shows ~8-fold weaker AR inhibition (IC50 17.8 vs. 2.2 μM). Floramanoside D resolves this with robust, quercetin-matched potency and glycoside-specific pharmacokinetic profiles. • AR inhibition IC50: 2.2 μM-8.1× more potent than Floramanoside A • Dual activity: AR inhibition + DPPH radical scavenging (SC50 12.5 μM) • ≥98% HPLC purity; supplied as powder; stable at -20°C long-term

Molecular Formula C28H32O16
Molecular Weight 624.5 g/mol
Cat. No. B12361330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFloramanoside D
Molecular FormulaC28H32O16
Molecular Weight624.5 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=C(C3=O)C(=CC(=C4)O)OC)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O
InChIInChI=1S/C28H32O16/c1-9-18(32)21(35)23(37)27(41-9)40-8-16-19(33)22(36)24(38)28(43-16)44-26-20(34)17-14(39-2)6-11(29)7-15(17)42-25(26)10-3-4-12(30)13(31)5-10/h3-7,9,16,18-19,21-24,27-33,35-38H,8H2,1-2H3/t9-,16+,18-,19-,21+,22-,23+,24+,27+,28-/m0/s1
InChIKeyZQGOPIYRGSTAIY-ZLADREHTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Floramanoside D: Baseline Overview


Floramanoside D (CAS 1487423-55-1) is a flavonol glycoside isolated from the flowers of Abelmouschus manihot, characterized by a myricetin aglycone core and a specific disaccharide moiety (xylosyl-(1→2)-galactoside) at the 3-O-position [1]. The compound was first reported in 2013 as part of a series of six new floramanosides (A-F) identified through bioassay-guided fractionation, with its structure fully elucidated by HRESI-TOF-MS and 1D/2D-NMR spectroscopy [1]. Commercially, Floramanoside D is supplied as a research-grade compound with typical HPLC purity of ≥98% and is handled as a powder requiring storage at -20°C for long-term stability .

Why Floramanoside D Cannot Be Substituted


Flavonol glycosides as a class exhibit aldose reductase (AR) inhibitory activity, but potency varies dramatically—often by an order of magnitude—based on subtle structural differences in glycosylation pattern, aglycone substitution, and sugar linkage position [1]. Direct substitution of Floramanoside D with a structurally related analog such as Floramanoside A without experimental verification would introduce substantial quantitative uncertainty, as the latter demonstrates approximately 8-fold weaker AR inhibition (IC50 17.8 μM vs. 2.2 μM) despite sharing the same myricetin aglycone core [1]. The following evidence guide quantifies exactly where Floramanoside D's performance diverges from its closest comparators, enabling data-driven selection decisions.

Floramanoside D: Comparative Evidence


Aldose Reductase Inhibition vs. Floramanoside A

In the same study that first isolated and characterized both compounds, Floramanoside D exhibited an IC50 of 2.2 μM against aldose reductase, whereas its direct structural analog Floramanoside A (differing only in the sugar moiety composition) showed an IC50 of 17.8 μM under identical enzymatic assay conditions [1]. This represents an 8.1-fold difference in inhibitory potency attributable solely to the glycosylation architecture.

Aldose Reductase Diabetic Complications Enzyme Inhibition

Aldose Reductase Inhibition Compared to Quercetin

Floramanoside D (IC50 2.2 μM) demonstrates aldose reductase inhibitory potency comparable to quercetin, the most widely cited natural AR inhibitor. In a 2017 study using a similar in vitro enzymatic assay, quercetin exhibited an IC50 of 2.11 μM [1][2]. While potency is equivalent, Floramanoside D exists as a glycoside—differing from the aglycone quercetin in solubility, cellular permeability, and metabolic fate—making it a chemically distinct tool for probing AR inhibition mechanisms where aglycone versus glycoside effects are under investigation.

Aldose Reductase Natural Product Benchmarking Quercetin

DPPH Radical Scavenging vs. Floramanoside A

In the DPPH radical scavenging assay performed in the same experimental series, Floramanoside D demonstrated an SC50 of 12.5 μM, whereas Floramanoside A achieved an SC50 of 10.1 μM [1]. This 1.24-fold difference in antioxidant capacity reveals a structure-activity trade-off: the same glycosylation modification that enhances AR inhibition by 8.1-fold in Floramanoside D modestly reduces its direct radical scavenging efficiency relative to Floramanoside A.

Antioxidant DPPH Scavenging Free Radical

Commercial Purity and Storage Specifications

Floramanoside D is commercially available from multiple reputable vendors at a standardized purity of ≥98% as determined by HPLC, with explicit storage recommendations of -20°C for powder form and -80°C for solutions to ensure long-term stability . In contrast, several of the other floramanosides isolated in the same study (e.g., Floramanosides B, C, E, F) lack well-characterized commercial supply with defined purity specifications and validated storage protocols, introducing significant reproducibility risks for studies requiring these analogs.

Purity Quality Control Reproducibility

Floramanoside D: Research and Industrial Applications


Aldose Reductase Inhibitor Screening in Diabetic Models

With an IC50 of 2.2 μM, Floramanoside D is an appropriate tool compound for in vitro aldose reductase inhibition studies, including enzyme kinetics, structure-activity relationship (SAR) investigations of glycosylation effects, and cellular assays modeling sorbitol pathway flux under hyperglycemic conditions [1]. Its 8.1-fold superiority over Floramanoside A makes it the preferred floramanoside for experiments requiring robust AR inhibition at low micromolar concentrations [1].

Glycoside-Aglycone SAR Studies with Quercetin

Floramanoside D's AR inhibitory potency matches quercetin (IC50 2.2 μM vs. 2.11 μM), yet it is a glycoside rather than an aglycone, offering distinct solubility, membrane permeability, and metabolic stability profiles [1][2]. Researchers investigating how glycosylation influences AR inhibitor pharmacology can employ Floramanoside D as a glycosylated comparator to quercetin, enabling direct assessment of sugar moiety contributions to cellular uptake, in vivo bioavailability, and target engagement [1][2].

Dual-Activity Library Enrichment: AR Inhibition and Antioxidant

Floramanoside D is suitable for inclusion in natural product screening libraries targeting compounds with dual aldose reductase inhibition (IC50 2.2 μM) and antioxidant capacity (DPPH SC50 12.5 μM) [1]. Its balanced profile—potent AR inhibition with moderate radical scavenging—distinguishes it from Floramanoside A, which is biased toward stronger antioxidant but weaker AR inhibition [1]. This balanced activity makes Floramanoside D a relevant candidate for phenotypic screening in disease models where both oxidative stress and polyol pathway flux contribute to pathology [1].

QC Reference Standard for Abelmouschus manihot Extracts

Given its defined HPLC purity (≥98%) and availability from multiple commercial sources, Floramanoside D can serve as an analytical reference standard for the identification and quantification of floramanoside-type flavonol glycosides in botanical extracts, traditional medicine formulations, or dietary supplements derived from Abelmouschus manihot [1]. Its well-characterized structure (HRESI-TOF-MS, 1D/2D-NMR) provides a reliable marker for phytochemical standardization [1].

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